molecular formula C10H11BrO B11822769 1-Bromo-4-but-2-enoxybenzene

1-Bromo-4-but-2-enoxybenzene

Cat. No.: B11822769
M. Wt: 227.10 g/mol
InChI Key: ZTWUQKOOAPNORF-UHFFFAOYSA-N
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Description

1-Bromo-4-but-2-enoxybenzene is an organic compound that belongs to the class of aromatic bromides It consists of a benzene ring substituted with a bromine atom and a but-2-enoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-but-2-enoxybenzene can be synthesized through several methods. One common approach involves the bromination of 4-but-2-enoxybenzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . This reaction typically occurs under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar catalysts and reaction conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-but-2-enoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium amide are commonly used under basic conditions.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) are used for epoxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed for dehalogenation reactions.

Major Products Formed:

    Substitution: Formation of 4-but-2-enoxyphenol or 4-but-2-enoxyaniline.

    Oxidation: Formation of this compound epoxide.

    Reduction: Formation of 1-but-2-enoxybenzene.

Scientific Research Applications

1-Bromo-4-but-2-enoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-but-2-enoxybenzene involves its reactivity as an electrophile due to the presence of the bromine atom. The bromine atom can be displaced by nucleophiles, leading to the formation of various substituted products. The but-2-enoxy group can undergo further chemical transformations, contributing to the compound’s versatility in organic synthesis .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-4-but-2-enoxybenzene is unique due to the presence of both the bromine atom and the but-2-enoxy group, which confer distinct reactivity and potential for diverse chemical transformations. This combination makes it a valuable compound in organic synthesis and industrial applications.

Properties

Molecular Formula

C10H11BrO

Molecular Weight

227.10 g/mol

IUPAC Name

1-bromo-4-but-2-enoxybenzene

InChI

InChI=1S/C10H11BrO/c1-2-3-8-12-10-6-4-9(11)5-7-10/h2-7H,8H2,1H3

InChI Key

ZTWUQKOOAPNORF-UHFFFAOYSA-N

Canonical SMILES

CC=CCOC1=CC=C(C=C1)Br

Origin of Product

United States

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